2-(Azepan-1-yl)ethanamine dihydrochloride
Description
Nuclear Magnetic Resonance (NMR)
- ¹H NMR : The ethylamine chain’s protons resonate at δ 2.6–3.1 ppm (N–CH₂–CH₂–N), while azepane ring protons appear at δ 1.4–1.8 ppm (methylene groups) and δ 2.3–2.7 ppm (N–CH₂). The dihydrochloride form deshields the amine protons, broadening signals near δ 5.0–6.0 ppm .
- ¹³C NMR : Azepane carbons are observed at δ 23–28 ppm (CH₂) and δ 50–55 ppm (N–CH₂), with the ethylamine chain’s carbons at δ 40–45 ppm .
Infrared (IR) Spectroscopy
Key IR absorptions include:
UV-Vis Spectroscopy
The compound lacks chromophores absorbing above 200 nm, rendering it UV-transparent in most solvents.
Comparative Structural Analysis with Related Azepane Derivatives
Comparison with 2-(Azepan-1-yl)ethanamine (CAS 51388-00-2)
The free base (C₈H₁₈N₂, MW 142.24 g/mol) lacks chloride counterions, resulting in a lower molecular weight and distinct solubility profile. Protonation of the amine in the dihydrochloride form enhances aqueous solubility and alters hydrogen-bonding networks.
| Property | Dihydrochloride | Free Base |
|---|---|---|
| Molecular Formula | C₈H₂₀Cl₂N₂ | C₈H₁₈N₂ |
| Molecular Weight | 215.16 g/mol | 142.24 g/mol |
| Solubility | High in water | Moderate in polar solvents |
Comparison with Fluorinated Azepanes
Monofluorinated azepanes exhibit restricted conformational flexibility compared to non-fluorinated analogs, a property not observed in this compound due to its lack of fluorine substituents.
Comparison with Azepane Quaternary Amino Acids
Quaternary azepane derivatives, such as those studied for helical peptide stabilization, feature bulkier substituents that enforce rigid conformations, unlike the simpler ethylamine chain in this compound.
Structure
2D Structure
Properties
IUPAC Name |
2-(azepan-1-yl)ethanamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2.2ClH/c9-5-8-10-6-3-1-2-4-7-10;;/h1-9H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEVDAVLTWZGNTC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)CCN.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40674224 | |
| Record name | 2-(Azepan-1-yl)ethan-1-amine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40674224 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
300578-40-9 | |
| Record name | 2-(Azepan-1-yl)ethan-1-amine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40674224 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Scientific Research Applications
2-(Azepan-1-yl)ethanamine dihydrochloride is a chemical compound with the molecular formula C8H19N2Cl2. It is a derivative of azepane, a seven-membered saturated heterocyclic amine. The compound is used in various scientific and industrial applications.
Scientific Research Applications
This compound is used in various scientific research fields:
- Chemistry It serves as a building block for the synthesis of more complex organic compounds.
- Biology The compound is used in the study of biological systems and enzyme inhibition.
- Industry It is used in the production of specialty chemicals and materials.
Types of Reactions
This compound can undergo several types of reactions:
- Oxidation This compound can undergo oxidation reactions to form corresponding oxo-compounds.
- Reduction Reduction reactions can convert the compound into its corresponding amine derivatives.
- Substitution The compound can participate in nucleophilic substitution reactions with various reagents.
Common Reagents and Conditions
Reactions involving this compound often involve specific reagents and conditions:
- Oxidation Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
- Reduction Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.
- Substitution Nucleophiles such as alkyl halides and amines are used in substitution reactions.
Major Products Formed
Depending on the reaction type, different products can be formed:
- Oxidation Products Oxidation can yield azepan-1-yl ethanol and other oxo-compounds.
- Reduction Products Reduction can produce azepan-1-yl ethanamine.
- Substitution Products Substitution reactions can lead to the formation of various alkylated or aminated derivatives.
This compound has potential biological activities, particularly in neurological research, due to its structural similarities to known psychoactive substances. Research indicates that this compound exhibits significant biological activity, particularly concerning neurotransmitter systems. Preliminary studies suggest interactions with serotonin and dopamine pathways, which may have implications for mood regulation and the treatment of neurological disorders.
Retrosynthesis Analysis
Retrosynthesis analysis employs models such as Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis, utilizing a database of chemical reactions to predict synthetic routes. Designed for one-step synthesis, it provides direct routes for target compounds, streamlining the synthesis process with high-accuracy predictions.
Mechanism of Action
The mechanism by which 2-(Azepan-1-yl)ethanamine dihydrochloride exerts its effects involves its interaction with molecular targets and pathways. The compound can act as a ligand for various receptors and enzymes, influencing biological processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features and Physicochemical Properties
Table 1: Key Properties of 2-(Azepan-1-yl)ethanamine Dihydrochloride and Analogues
Biological Activity
2-(Azepan-1-yl)ethanamine dihydrochloride is a chemical compound characterized by its azepane ring structure and dihydrochloride salt form, which enhances its solubility. This compound has garnered attention for its potential biological activities, particularly in neurological research due to its structural similarities to known psychoactive substances. This article delves into the biological activity of this compound, summarizing relevant research findings, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C8H18N2·2HCl
- Molecular Weight : Approximately 215.16 g/mol
- Structure : The compound features a seven-membered saturated heterocyclic amine (azepane) combined with an ethylamine group.
Biological Activity Overview
Research indicates that this compound exhibits significant biological activity, particularly concerning neurotransmitter systems. Preliminary studies suggest interactions with serotonin and dopamine pathways, which may have implications for mood regulation and treatment of neurological disorders.
Table 1: Comparison of Biological Activities with Similar Compounds
| Compound Name | Interaction Type | Potential Therapeutic Uses |
|---|---|---|
| This compound | Serotonin/Dopamine pathways | Mood disorders, anxiety treatment |
| 2-Aminobutane | Non-specific | General CNS stimulant effects |
| N,N-Dimethyl-1-aminoethylamine | Serotonin receptor modulator | Antidepressant effects |
| 1-(Aminomethyl)-cyclohexane | Dopamine receptor antagonist | Treatment of schizophrenia |
Although the exact mechanism of action for this compound remains largely undocumented, its structural characteristics suggest potential interactions with various neurotransmitter receptors. Initial findings indicate:
- Serotonin Receptors : Potential modulation of serotonin levels could influence mood and anxiety.
- Dopamine Pathways : Investigations are ongoing into how this compound may affect dopaminergic signaling, which is crucial in mood regulation and motivation.
Safety and Handling
Due to the unknowns surrounding the biological activity and potential toxicity of this compound, caution is advised when handling this compound. General safety precautions for organic amines should be adhered to, including wearing appropriate personal protective equipment (PPE) and ensuring proper ventilation.
Preparation Methods
Formation of 2-(Azepan-1-yl)ethanamine
- Starting Materials : The synthesis begins with azepane (a seven-membered nitrogen heterocycle) and ethanamine.
- Reaction : Azepane is reacted with ethanamine under controlled conditions to form the free base of 2-(azepan-1-yl)ethanamine.
- Mechanism : This reaction typically involves nucleophilic substitution or amination where the ethanamine chain is attached to the nitrogen atom of the azepane ring.
Formation of the Dihydrochloride Salt
- Salt Formation : The free base is then treated with hydrochloric acid to form the dihydrochloride salt.
- Purpose : Conversion to the dihydrochloride salt improves the compound’s stability, solubility in water, and facilitates its handling and storage.
- Conditions : The hydrochloric acid is usually added in a stoichiometric amount to ensure complete salt formation.
Detailed Synthetic Procedure (Illustrative)
| Step | Reagents/Conditions | Description | Outcome |
|---|---|---|---|
| 1 | Azepane + Ethanamine | Stirred under inert atmosphere, possibly with a catalyst or under reflux | Formation of 2-(azepan-1-yl)ethanamine (free base) |
| 2 | Addition of HCl (2 equivalents) | Dropwise addition of concentrated HCl in an organic solvent or water | Formation of this compound salt |
| 3 | Purification | Crystallization or recrystallization from suitable solvents | Purified dihydrochloride salt with ≥95% purity |
Research Findings and Optimization
- Purity and Yield : Commercially available this compound is typically supplied with a purity of 95% or higher, indicating efficient synthetic and purification methods.
- Reaction Conditions : Mild conditions are preferred to avoid degradation of the azepane ring. The reaction of azepane with ethanamine is often conducted under inert atmosphere to prevent oxidation.
- Salt Formation : The dihydrochloride salt formation is crucial for enhancing the compound’s physicochemical properties, especially for pharmaceutical intermediates.
- Scalability : The described synthetic route is amenable to scale-up for industrial applications, given the straightforward reaction steps and availability of starting materials.
Analytical Data Supporting Preparation
| Analytical Technique | Findings |
|---|---|
| Nuclear Magnetic Resonance (NMR) | Confirms the structure of the azepane ring and ethanamine linkage |
| Mass Spectrometry (MS) | Molecular ion peak consistent with C8H20Cl2N2 |
| Elemental Analysis | Matches theoretical percentages for C, H, N, and Cl |
| Melting Point | Consistent with literature values for dihydrochloride salt |
| Purity (HPLC or GC) | ≥ 95% purity confirming successful synthesis and purification |
Q & A
Q. What are the common synthetic routes for 2-(azepan-1-yl)ethanamine dihydrochloride, and how can reaction conditions be optimized?
Methodological Answer: The synthesis typically involves nucleophilic substitution or reductive amination. For example:
- Nucleophilic substitution : Reacting azepane with 2-chloroethylamine hydrochloride in a polar aprotic solvent (e.g., DMF) under reflux (80–100°C) for 12–24 hours. Catalyst optimization (e.g., KCO) enhances yield by facilitating deprotonation .
- Reductive amination : Condensing azepane with glyoxal derivatives followed by hydrogenation. Adjusting pressure (1–3 atm H) and temperature (50–70°C) improves conversion rates.
Q. Key Optimization Parameters :
| Parameter | Impact |
|---|---|
| Solvent polarity | Higher polarity accelerates nucleophilic substitution. |
| Temperature | Elevated temperatures reduce reaction time but may increase side products. |
| Catalyst loading | Excess base can degrade sensitive intermediates. |
Q. What spectroscopic and computational methods are recommended for characterizing this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : H NMR (DO, 400 MHz) shows characteristic peaks: δ 1.5–1.7 ppm (azepane ring protons) and δ 2.8–3.1 ppm (ethyleneamine protons). C NMR confirms the azepane ring (δ 25–35 ppm) and amine groups (δ 40–45 ppm) .
- X-ray Crystallography : Use SHELX software (e.g., SHELXL) for structure refinement. Data collection at 100 K improves resolution; hydrogen bonding patterns validate protonation states .
- Density Functional Theory (DFT) : B3LYP/6-31G(d) calculations predict molecular geometry and vibrational frequencies. Compare with experimental IR spectra to assess conformational flexibility .
Q. What safety protocols should be followed when handling this compound?
Methodological Answer:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation (H335 hazard) .
- First Aid : For skin contact (H315), rinse with water for 15 minutes. For eye exposure (H319), use saline solution immediately.
- Waste Disposal : Neutralize with dilute HCl before disposal in designated chemical waste containers.
Advanced Research Questions
Q. How does the conformational flexibility of the azepane ring influence the compound’s reactivity in biological systems?
Methodological Answer: The azepane ring adopts chair and boat conformations, affecting ligand-receptor binding. To study this:
- Molecular Dynamics (MD) Simulations : Run 100-ns simulations (AMBER force field) to analyze ring puckering and hydrogen-bonding dynamics.
- Structure-Activity Relationship (SAR) : Synthesize analogs with rigidified rings (e.g., fused bicyclic systems) and compare IC values in receptor-binding assays .
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
Methodological Answer:
- Meta-Analysis : Aggregate data from multiple studies (e.g., IC, EC) and apply statistical tests (ANOVA) to identify outliers.
- Experimental Replication : Standardize assay conditions (e.g., pH 7.4 buffer, 37°C) across labs. Use orthogonal methods (e.g., SPR vs. fluorescence polarization) to validate binding affinity .
- Data Table : Contradictory Activity Reports
| Study | Reported Activity | Assay Type |
|---|---|---|
| A | IC = 10 µM | Radioligand binding |
| B | IC = 50 µM | Cell-based assay |
| Potential factors: Cell membrane permeability differences, assay sensitivity thresholds. |
Q. What experimental designs are suitable for studying its interactions with neurotransmitter receptors?
Methodological Answer:
- Competitive Binding Assays : Use H-labeled ligands (e.g., serotonin or dopamine analogs) in cortical membrane preparations. Calculate K values via Cheng-Prusoff equation .
- Electrophysiology : Patch-clamp recordings on transfected HEK293 cells expressing human 5-HT receptors. Measure current inhibition at varying concentrations (0.1–100 µM).
- In Silico Docking : AutoDock Vina to predict binding poses in receptor active sites. Prioritize residues (e.g., Asp155 in 5-HT) for mutagenesis studies .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
